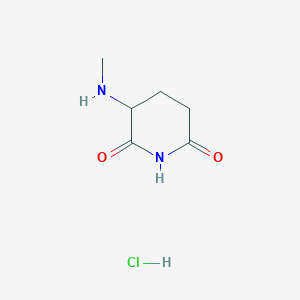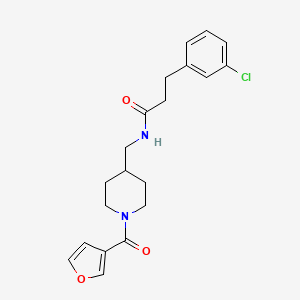
3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide" is a synthetic molecule that may be related to various pharmacological and biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their potential activities, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like furan derivatives, piperidine, and chlorophenyl groups. For instance, the synthesis of N-substituted butanamides with piperidinomethyl phenoxy groups involves the preparation of intermediates followed by a final assembly, which may include steps like Michael addition or condensation reactions . Similarly, the synthesis of N-substituted propanamides with furan groups involves reactions such as condensation of furan derivatives with amines, followed by hydrolysis . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry . These studies reveal the importance of the spatial arrangement of the functional groups and the overall three-dimensional shape of the molecule for its biological activity. The presence of a chlorophenyl group, a furan ring, and a piperidine moiety in the compound of interest suggests that it may have a complex structure with multiple sites for potential biological interactions.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of functional groups such as the furan ring, which can participate in various organic reactions. For example, furan derivatives can undergo cycloaddition reactions to form heterocyclic compounds . The presence of a piperidine ring and a chlorophenyl group may also contribute to the reactivity, allowing for substitutions or additions that can modify the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one are determined by their molecular structure. For example, the presence of a piperidine ring can influence the basicity, while the furan ring can affect the compound's aromaticity and electronic properties . The chlorophenyl group may contribute to the lipophilicity of the compound, which is important for its pharmacokinetic properties. These properties are crucial for the compound's solubility, stability, and ability to interact with biological targets.
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
A study detailed the synthesis of new N-substituted derivatives of a compound structurally related to "3-(3-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide" to evaluate new drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetyl cholinesterase (AChE), suggesting their potential as therapeutic agents for Alzheimer's disease (Rehman et al., 2018).
Antimicrobial Activity
Research on derivatives of piperidine, similar in structure to the compound , demonstrated significant antimicrobial activities against pathogens affecting tomato plants. These findings indicate the potential of these compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Synthetic Chemistry Applications
A study explored the use of alpha-nitro ketone intermediates, related to the target compound, as electrophiles and nucleophiles in the synthesis of compounds used to probe the Drosophila nicotinic acetylcholine receptor interaction. This research highlights the compound's role in developing probes for biological research (Zhang et al., 2004).
Receptor Ligand Development
Another study identified a compound from the screening of the Merck sample collection as a human dopamine D4 receptor ligand with moderate affinity. The systematic exploration of structure-activity relationships led to the discovery of a nanomolar antagonist with significant selectivity over other dopamine receptors, suggesting the potential of such compounds in treating neurological disorders (Rowley et al., 1997).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-18-3-1-2-15(12-18)4-5-19(24)22-13-16-6-9-23(10-7-16)20(25)17-8-11-26-14-17/h1-3,8,11-12,14,16H,4-7,9-10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGIGFPRFVSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

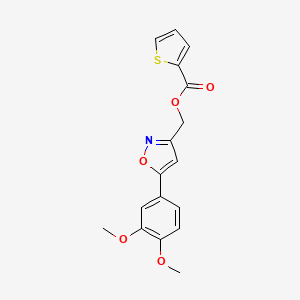
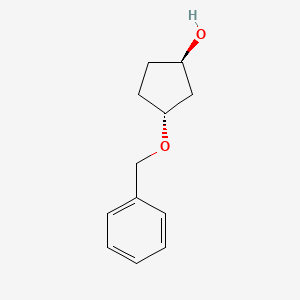
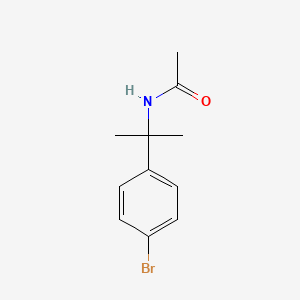
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)
![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)
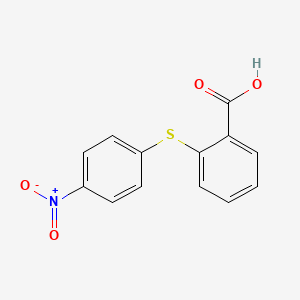

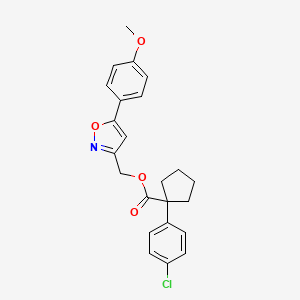
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)
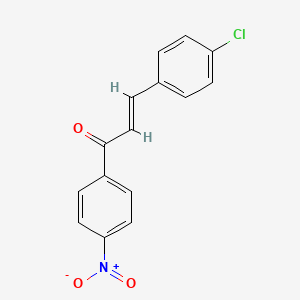
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)

